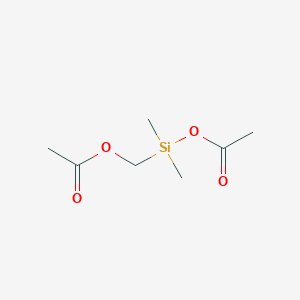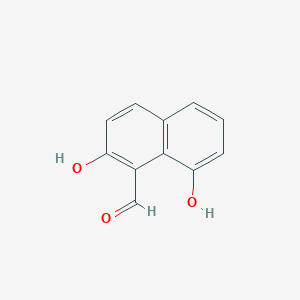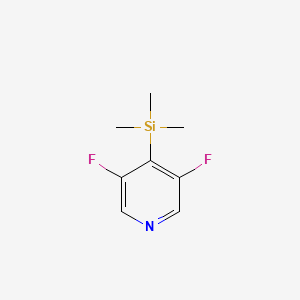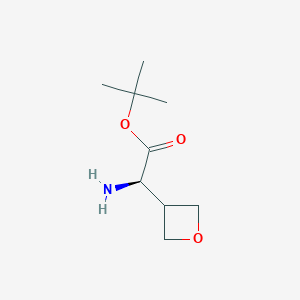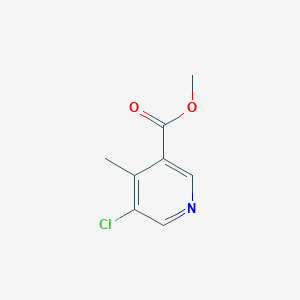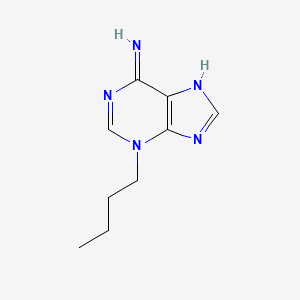![molecular formula C11H12N2O B11905507 (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine typically involves the condensation of 1,2-dimethylindole-3-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound, such as the corresponding amine.
Substitution: Substituted indole derivatives with various functional groups.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: Due to its indole structure, the compound can be used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Medicine:
Drug Development: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its indole structure. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
1,2-Dimethylindole-3-carbaldehyde: A precursor in the synthesis of (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine.
Indole-3-carbinol: Another indole derivative with known biological activities.
3-Methylindole: A simpler indole derivative used in various chemical and biological studies.
Uniqueness: The uniqueness of this compound lies in its specific structure, which combines the indole ring with a hydroxylamine moiety. This combination imparts unique chemical and biological properties that distinguish it from other indole derivatives.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H12N2O/c1-8-10(7-12-14)9-5-3-4-6-11(9)13(8)2/h3-7,14H,1-2H3/b12-7- |
InChI 键 |
ALPRXCPXIOIWSS-GHXNOFRVSA-N |
手性 SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=N\O |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine](/img/structure/B11905433.png)



![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)
